molecular formula C17H19NO3 B5837872 N-benzyl-2-(4-methoxyphenoxy)-N-methylacetamide

N-benzyl-2-(4-methoxyphenoxy)-N-methylacetamide

Cat. No. B5837872
M. Wt: 285.34 g/mol
InChI Key: OKUZECXZVOWERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(4-methoxyphenoxy)-N-methylacetamide, also known as BMA-168, is a chemical compound that has been the subject of scientific research due to its potential use as a drug. This compound belongs to the class of benzamides and has been found to have various biological activities.

Mechanism of Action

The exact mechanism of action of N-benzyl-2-(4-methoxyphenoxy)-N-methylacetamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and signaling pathways that are involved in cancer growth and inflammation. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in inflammation. This compound has also been found to inhibit the activity of phosphoinositide 3-kinase (PI3K) and Akt, which are signaling pathways that are involved in cancer growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been found to induce apoptosis in cancer cells and inhibit cancer cell migration and invasion.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-2-(4-methoxyphenoxy)-N-methylacetamide in lab experiments is its low toxicity. This compound has been found to have low toxicity in various cell lines and animal models. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-benzyl-2-(4-methoxyphenoxy)-N-methylacetamide. One direction is to study its potential use in the treatment of other inflammatory disorders such as arthritis and inflammatory bowel disease. Another direction is to study its potential use in combination with other drugs for cancer therapy. In addition, further studies are needed to understand the exact mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-benzyl-2-(4-methoxyphenoxy)-N-methylacetamide involves the reaction of benzylamine with 4-methoxyphenol in the presence of sodium hydroxide to form benzyl 4-methoxyphenyl ether. This intermediate is then reacted with N-methylacetamide in the presence of sodium hydride to obtain this compound. The overall synthesis of this compound is shown in the following reaction scheme:

Scientific Research Applications

N-benzyl-2-(4-methoxyphenoxy)-N-methylacetamide has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and inflammation-related disorders. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, which makes it a potential candidate for cancer therapy. It has also been found to have neuroprotective effects and can reduce inflammation in the brain, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-benzyl-2-(4-methoxyphenoxy)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-18(12-14-6-4-3-5-7-14)17(19)13-21-16-10-8-15(20-2)9-11-16/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUZECXZVOWERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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